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An Application Note for the Synthesis of the Citalopram Intermediate, 5-Cyanophthalide, from

4-Nitrophthalamide

Abstract
This application note provides a comprehensive, multi-step protocol for the synthesis of 5-

cyanophthalide, a crucial intermediate in the manufacturing of the selective serotonin reuptake

inhibitor (SSRI) Citalopram. The described synthetic route commences with 4-
nitrophthalamide and proceeds through three key transformations: a reductive cyclization to

form the phthalide lactone ring, a nitro group reduction, and a subsequent Sandmeyer reaction.

This document is intended for researchers, chemists, and professionals in the field of drug

development and process chemistry. It offers detailed, step-by-step experimental procedures,

explains the chemical principles and rationale behind methodological choices, and includes

safety and troubleshooting guidelines. The protocols are designed to be self-validating,

supported by mechanistic diagrams and references to authoritative chemical literature.

Introduction
Citalopram is a widely prescribed antidepressant medication that functions by selectively

inhibiting the reuptake of serotonin in the brain.[1] The synthesis of Citalopram relies on the

availability of high-purity intermediates, among which 5-cyanophthalide is paramount. The

cyano group at the 5-position of the phthalide core is the anchor point for the subsequent

Grignard reactions that build the final drug molecule.[2][3][4] While various synthetic routes to
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5-cyanophthalide exist, many rely on starting materials like 5-bromophthalide or 5-

carboxyphthalide.[5][6][7]

This document outlines a viable synthetic pathway starting from 4-nitrophthalamide. This

route leverages fundamental organic transformations to construct the target intermediate. The

chosen pathway is presented as a logical sequence of reactions, each optimized to ensure a

high yield and purity of the desired product.

Overall Synthetic Strategy
The transformation of 4-nitrophthalamide into 5-cyanophthalide is accomplished in three

distinct stages. The overall workflow is designed to first establish the core phthalide structure,

followed by the functional group interconversion on the aromatic ring.
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Caption: Catalytic hydrogenation of a nitro group to an amine.

Experimental Protocol
Reaction Setup: Charge a hydrogenation vessel (Parr apparatus) with 5-nitrophthalide (179

g, 1.0 mol) and 1 L of ethanol.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5.0 g, wet) to the

solution under an inert atmosphere (e.g., nitrogen or argon).

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the

vessel to 50-60 psi with hydrogen.

Reaction: Stir the mixture vigorously at room temperature (20-30 °C). The reaction is

exothermic; maintain the temperature below 40 °C using external cooling if necessary.

Monitor the reaction progress by the uptake of hydrogen.

Completion and Filtration: Once hydrogen uptake ceases (typically 4-6 hours), depressurize

the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to

remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 100 mL).

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a

rotary evaporator. The resulting solid is crude 5-aminophthalide, which can be used directly

in the next step or recrystallized from an ethanol/water mixture for higher purity.

Reagent Data
Reagent

Molar Mass (
g/mol )

Quantity Moles (mol) Role

5-Nitrophthalide 179.13 179 g 1.0 Starting Material

10% Pd/C (wet) N/A 5.0 g N/A Catalyst

Hydrogen (H₂) 2.02 50-60 psi Excess Reducing Agent

Ethanol 46.07 1.2 L N/A Solvent

Part III: Synthesis of 5-Cyanophthalide via
Sandmeyer Reaction
Principle and Rationale
This final stage is a one-pot procedure that first converts the primary aromatic amine of 5-

aminophthalide into a diazonium salt, which is then immediately displaced by a cyanide

nucleophile.
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Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ

from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) produces an aryl

diazonium salt. [8][9][10]The low temperature is critical to prevent the unstable diazonium

salt from decomposing, primarily through the loss of N₂ gas to form a highly reactive aryl

cation. [10][11]

Sandmeyer Reaction: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic

aromatic substitution that replaces the diazonium group with a nucleophile—in this case,

cyanide (CN⁻). [12][13]The copper(I) cyanide (CuCN) facilitates the conversion of the

diazonium salt to an aryl radical with the loss of nitrogen gas. This radical then reacts with

the copper-cyanide complex to form the final product, 5-cyanophthalide, and regenerate the

copper(I) catalyst. [12]

Diazotization (0-5 °C)

Sandmeyer Reaction

5-Aminophthalide
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Caption: Mechanism overview for the Diazotization-Sandmeyer sequence.

Experimental Protocol
Amine Solution: In a 2 L beaker, suspend 5-aminophthalide (149 g, 1.0 mol) in a mixture of

concentrated hydrochloric acid (250 mL) and water (500 mL). Stir until a fine slurry is formed

and cool the mixture to 0 °C in an ice-salt bath.

Diazotization: In a separate flask, dissolve sodium nitrite (76 g, 1.1 mol) in 200 mL of cold

water. Add this sodium nitrite solution dropwise to the cold amine slurry over about 30

minutes, keeping the temperature strictly between 0 and 5 °C. Stir for an additional 20
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minutes after the addition is complete. A slight excess of nitrous acid should be confirmed

with starch-iodide paper.

Neutralization of Excess Nitrite: Add a small amount of sulfamic acid (~1-2 g) portion-wise

until the starch-iodide test is negative.

Sandmeyer Reaction: In a separate 4 L reaction vessel, dissolve copper(I) cyanide (108 g,

1.2 mol) and sodium cyanide (60 g, 1.22 mol) in 1 L of water. Warm the solution gently to 50-

60 °C to ensure complete dissolution, then cool to room temperature.

Coupling: Slowly and carefully add the cold diazonium salt solution from step 3 to the copper

cyanide solution. The addition should be controlled to manage the vigorous evolution of

nitrogen gas.

Reaction Completion: After the addition is complete, heat the reaction mixture to 60-70 °C for

1 hour to ensure the reaction goes to completion.

Isolation and Purification: Cool the reaction mixture to room temperature. The solid product

will precipitate. Collect the crude 5-cyanophthalide by vacuum filtration. Wash the solid with

water (2 x 250 mL), then with a dilute sodium carbonate solution, and finally with water again

until the filtrate is neutral. Dry the product under vacuum at 80 °C. The product can be

recrystallized from acetic acid or toluene to achieve high purity (>99%). [14]

Reagent Data
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Reagent
Molar Mass (
g/mol )

Quantity Moles (mol) Role

5-

Aminophthalide
149.15 149 g 1.0 Starting Material

Sodium Nitrite

(NaNO₂)
69.00 76 g 1.1 Diazotizing Agent

Hydrochloric Acid

(conc.)
36.46 250 mL ~3.0 Acid Catalyst

Copper(I)

Cyanide (CuCN)
89.56 108 g 1.2

Catalyst/CN

Source

Sodium Cyanide

(NaCN)
49.01 60 g 1.22

Solubilizer/CN

Source

Troubleshooting and Safety Considerations
Safety - Diazonium Salts: Aryl diazonium salts, especially when dry, are shock-sensitive and

can be explosive. Never isolate the diazonium salt intermediate. Always use it immediately in

solution.

Safety - Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic. Handle them

with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective

equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available.

Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.

Temperature Control: Maintaining the temperature at 0-5 °C during diazotization is critical.

Higher temperatures lead to decomposition and significantly lower yields.

Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure

the reaction vessel is large enough and adequately vented to handle the effervescence.

Incomplete Reaction: If the final product yield is low, check for incomplete diazotization (stale

NaNO₂) or an inactive CuCN catalyst. The color of the reaction mixture can be an indicator of

progress.
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Conclusion
This application note details a robust and chemically sound synthetic route for the preparation

of the Citalopram intermediate, 5-cyanophthalide, starting from 4-nitrophthalamide. By

employing a sequence of reductive cyclization, catalytic hydrogenation, and a Diazotization-

Sandmeyer reaction, the target molecule can be synthesized effectively. The protocols

provided, along with the underlying chemical principles and safety guidelines, offer a valuable

resource for chemists engaged in pharmaceutical synthesis and process development.

References
Google Patents. (2005). WO2005077927A1 - One pot synthesis of citalopram from 5-
cyanophthalide.
Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-
fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel
Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal
Chemistry, 56(23), 9709-24.
Google Patents. (2008). US20080119662A1 - One Spot Synthesis of Citalopram from 5-
Cyanophthalide.
PubChem. (n.d.). One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-
2008119662-A1.
Google Patents. (2005). US7002025B2 - Process for the preparation of citalopram.
Banala, A. K., et al. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-
fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel
probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry,
56(23), 9709-24.
Google Patents. (2000). WO2000023431A1 - Method for the preparation of citalopram.
Chen, C., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-
(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 53(15), 5491-5502.
Google Patents. (2002). US20020019546A1 - Method for the preparation of 5-
cyanophthalide.
Patsnap. (n.d.). Synthesis method of citalopram intermediate - Eureka.
myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates
useful therein.
Google Patents. (2004). WO2004043919A1 - A process for the preparation of 3-and 4-
aminophthalimide.
Patsnap. (n.d.). Process for synthesizing 5-cyanophthalide - Eureka.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b077956?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kaviani, M. R. (2017). Multi-step synthesis of pharmaceutical impurities of Citalopram by
modifying the reaction medium to increase reaction yields. International Journal of Advanced
Biotechnology and Research, 8(4), 459-462.
Wikipedia. (n.d.). Sandmeyer reaction.
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
Journal of the Iranian Chemical Society, 18, 3135-3164.
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Master Organic Chemistry.
Organic Chemistry Portal. (n.d.). Diazotisation.
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-
(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

2. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google
Patents [patents.google.com]

3. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google
Patents [patents.google.com]

4. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 -
PubChem [pubchem.ncbi.nlm.nih.gov]

5. US7002025B2 - Process for the preparation of citalopram - Google Patents
[patents.google.com]

6. WO2000023431A1 - Method for the preparation of citalopram - Google Patents
[patents.google.com]

7. myexperiment.org [myexperiment.org]

8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b077956?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2932959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2932959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2932959/
https://patents.google.com/patent/WO2005077927A1/en
https://patents.google.com/patent/WO2005077927A1/en
https://patents.google.com/patent/US20080119662A1/en
https://patents.google.com/patent/US20080119662A1/en
https://pubchem.ncbi.nlm.nih.gov/patent/US-2008119662-A1
https://pubchem.ncbi.nlm.nih.gov/patent/US-2008119662-A1
https://patents.google.com/patent/US7002025B2/en
https://patents.google.com/patent/US7002025B2/en
https://patents.google.com/patent/WO2000023431A1/en
https://patents.google.com/patent/WO2000023431A1/en
https://www.myexperiment.org/files/809/versions/1/download/27999854-5-Cyanophthalide-is-Disclosed-Which-Comprises-Reacting-a-Pharmaceutic-Ally-Acceptable-Salts-of-5-Carboxyphthalide-With-an-Alkyl-Carbomate.pdf
https://pdf.benchchem.com/113/Application_Notes_and_Protocols_Diazotization_of_4_Amino_N_methylbenzeneethanesulfonamide_for_Further_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Diazotisation [organic-chemistry.org]

10. chem.libretexts.org [chem.libretexts.org]

11. masterorganicchemistry.com [masterorganicchemistry.com]

12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

13. lscollege.ac.in [lscollege.ac.in]

14. Process for synthesizing 5-cyanophthalide - Eureka | Patsnap [eureka.patsnap.com]

To cite this document: BenchChem. [synthetic route to Citalopram intermediate from 4-
Nitrophthalamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077956#synthetic-route-to-citalopram-intermediate-
from-4-nitrophthalamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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